3-(4-ethoxyphenyl)-8-ethyl-1-phenyl-1H-pyrazolo[4,3-c]quinoline
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Description
3-(4-ethoxyphenyl)-8-ethyl-1-phenyl-1H-pyrazolo[4,3-c]quinoline is a useful research compound. Its molecular formula is C26H23N3O and its molecular weight is 393.49. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of 3-(4-ethoxyphenyl)-8-ethyl-1-phenyl-1H-pyrazolo[4,3-c]quinoline is the SLC15A4 protein . This protein is a part of the innate immune system and plays a crucial role in pathogen-recognition pathways . Dysregulation of these pathways is associated with multiple autoimmune disorders .
Mode of Action
The compound interacts with its target, SLC15A4, by binding to a lysosomal outward-open conformation . This binding is incompatible with the binding of another protein, TASL, on the cytoplasmic side . As a result, TASL undergoes degradation . This mechanism of action exploits a conformational switch and converts a target-binding event into proteostatic regulation of the effector protein TASL .
Biochemical Pathways
The compound affects the TLR7/8-IRF5 signaling pathway . By disrupting the SLC15A4-TASL adapter module, it inhibits the nucleic acid-sensing TLR7/8 pathway that activates IRF5 . This interruption prevents downstream proinflammatory responses .
Pharmacokinetics
Quinolone antibiotics, which share a similar structure, generally exhibit concentration-dependent bactericidal activity . The peak/MIC and AUC/MIC ratios are potential pharmacodynamic predictors of clinical and microbiological outcomes, as well as the development of bacterial resistance .
Result of Action
The result of the compound’s action is the prevention of downstream proinflammatory responses . By disrupting the SLC15A4-TASL adapter module, it interrupts the TLR7/8-IRF5 signaling pathway . This can potentially alleviate symptoms associated with autoimmune disorders .
Properties
IUPAC Name |
3-(4-ethoxyphenyl)-8-ethyl-1-phenylpyrazolo[4,3-c]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N3O/c1-3-18-10-15-24-22(16-18)26-23(17-27-24)25(19-11-13-21(14-12-19)30-4-2)28-29(26)20-8-6-5-7-9-20/h5-17H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VACPWIAKKJVZJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC=CC=C4)C5=CC=C(C=C5)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.